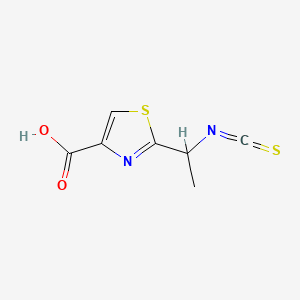
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features both thiazole and isothiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-(1-isothiocyanatoethyl)-1,3-thiazole with a carboxylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like potassium carbonate to facilitate the carboxylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives when reacted with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a derivatization agent in analytical chemistry to enhance the detection of various analytes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The thiazole ring can also interact with various molecular targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
- 2-(1-Isothiocyanatoethyl)thiophene
- 2-(1-Isothiocyanatoethyl)-1,3,4-thiadiazole
Comparison: Compared to similar compounds, 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole and carboxylic acid functional groupsThe thiazole ring provides additional stability and electronic properties, making it more versatile than its thiophene and thiadiazole counterparts .
Properties
Molecular Formula |
C7H6N2O2S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S2/c1-4(8-3-12)6-9-5(2-13-6)7(10)11/h2,4H,1H3,(H,10,11) |
InChI Key |
IHZBZUOYKNIKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)

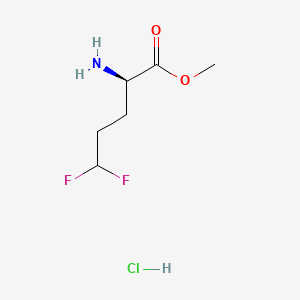
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
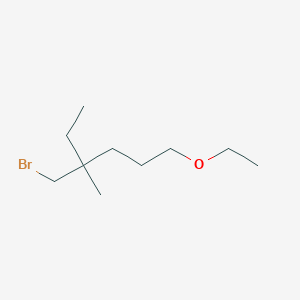
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
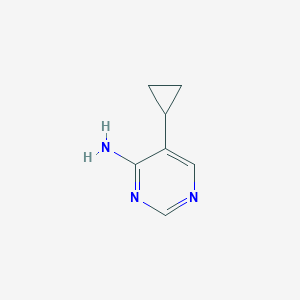
![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
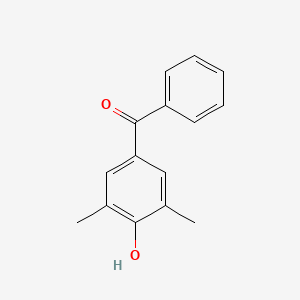

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)

